3-Fluoro-2-methylmandelic acid
Description
Contextualization of 3-Fluoro-2-methylmandelic Acid within Substituted Mandelic Acid Chemistry
This compound is a distinct member of the substituted mandelic acid family, characterized by the presence of both a fluorine atom at the meta-position (C3) and a methyl group at the ortho-position (C2) of the phenyl ring. This specific substitution pattern differentiates it from more commonly studied halo- or methyl-substituted mandelic acids. rsc.org While extensive research exists for derivatives with single substitutions, such as 2-chloromandelic acid, 3-chloromandelic acid, and various methylmandelic acids, the combined effect of fluorine and methyl groups at these specific positions is a subject of specialized interest. datapdf.com The presence of these two groups is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity, stereochemistry, and potential biological activity.
Significance of Fluorine and Methyl Substitution in Mandelic Acid Core Structures for Research
The incorporation of fluorine and methyl groups into organic molecules is a well-established strategy in medicinal chemistry and materials science.
Fluorine Substitution: The introduction of a fluorine atom can profoundly alter a molecule's properties. nih.gov Due to its high electronegativity, fluorine can impact the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. rsc.orgnih.gov Fluorination can also increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. nih.gov These attributes have made fluorine a key element in the design of many pharmaceutical drugs.
Methyl Substitution: The methyl group, while seemingly simple, can also play a crucial role. It can provide steric bulk, influencing how a molecule interacts with biological targets or how it packs in a crystal lattice. nih.gov Furthermore, the methyl group can affect the electronic properties of the aromatic ring through its electron-donating inductive effect. The strategic placement of a methyl group can be used to fine-tune the shape and reactivity of a molecule. nih.gov
The combination of both a fluorine and a methyl group in this compound presents a unique case where the electron-withdrawing nature of fluorine and the electron-donating, sterically influential nature of the methyl group are expected to create a distinct chemical entity.
Overview of Stereochemical Importance in Substituted Mandelic Acids
A defining feature of mandelic acid and its derivatives is the presence of a chiral center at the α-carbon. This results in the existence of two enantiomers, (R)- and (S)-mandelic acid, which are non-superimposable mirror images of each other. datapdf.com It is well-documented that enantiomers of a chiral compound can exhibit significantly different biological activities. cymitquimica.com For instance, one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic.
Therefore, the stereochemistry of substituted mandelic acids is of paramount importance. The ability to synthesize and separate the individual enantiomers of compounds like this compound is crucial for investigating their specific properties and potential applications. Methods for chiral resolution, such as the formation of diastereomeric salts with a chiral resolving agent, are commonly employed to separate the enantiomers of substituted mandelic acids. nih.gov
Table 1: Properties of Selected Substituted Mandelic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Substitution Pattern |
| Mandelic Acid | C₈H₈O₃ | 152.15 | Unsubstituted |
| 2-Fluoromandelic acid | C₈H₇FO₃ | 170.14 | Ortho-Fluoro |
| 3-Fluoromandelic acid | C₈H₇FO₃ | 170.14 | Meta-Fluoro |
| 4-Fluoromandelic acid | C₈H₇FO₃ | 170.14 | Para-Fluoro |
| 2-Methylmandelic acid | C₉H₁₀O₃ | 166.17 | Ortho-Methyl |
| 3-Methylmandelic acid | C₉H₁₀O₃ | 166.17 | Meta-Methyl |
| 4-Methylmandelic acid | C₉H₁₀O₃ | 166.17 | Para-Methyl |
| This compound | C₉H₉FO₃ | 184.16 | 3-Fluoro, 2-Methyl |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
WWWHBAWEHBKYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 2 Methylmandelic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-fluoro-2-methylmandelic acid reveals several logical bond disconnections to identify potential starting materials. The primary disconnection is at the C-C bond between the carboxyl group and the alpha-carbon, suggesting a precursor like 3-fluoro-2-methylbenzaldehyde. This aldehyde can then be converted to the target molecule through various C-C bond-forming reactions.
Another key disconnection involves the C-CN bond of the corresponding cyanohydrin, 3-fluoro-2-methylmandelonitrile. This intermediate can be readily hydrolyzed to the desired carboxylic acid. The cyanohydrin itself can be synthesized from 3-fluoro-2-methylbenzaldehyde.
A third disconnection strategy involves the bond between the aromatic ring and the alpha-carbon, which would lead to a glyoxylic acid derivative and a 3-fluoro-2-methylphenyl organometallic reagent. This approach, however, is often less practical for this specific substitution pattern.
Based on these disconnections, the most common and practical synthetic routes originate from 3-fluoro-2-methylbenzaldehyde.
Classical Synthetic Routes to Mandelic Acid Frameworks
A widely used method for preparing mandelic acids involves the formation and subsequent hydrolysis of a cyanohydrin intermediate. wikipedia.orgscribd.com This approach, when applied to the synthesis of this compound, would begin with 3-fluoro-2-methylbenzaldehyde.
The first step is the nucleophilic addition of a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), to the aldehyde. scribd.com This reaction is often facilitated by the presence of a bisulfite adduct, which can enhance the formation of the cyanohydrin. wikipedia.orgscribd.com The resulting intermediate, 3-fluoro-2-methylmandelonitrile, is then subjected to hydrolysis under acidic or basic conditions to yield this compound. wikipedia.orgscribd.com Acid-catalyzed hydrolysis, often using concentrated hydrochloric acid, is a common method. amazonaws.com
Table 1: General Scheme for Cyanohydrin-based Synthesis
| Step | Reactants | Product |
| 1 | 3-Fluoro-2-methylbenzaldehyde, NaCN/KCN | 3-Fluoro-2-methylmandelonitrile |
| 2 | 3-Fluoro-2-methylmandelonitrile, H₃O⁺/OH⁻ | This compound |
The Strecker synthesis is a powerful method for producing α-amino acids, but it can be adapted to synthesize α-hydroxy acids. acs.orgnih.govfiveable.me In the context of this compound, a modified Strecker reaction would start with 3-fluoro-2-methylbenzaldehyde.
In a traditional Strecker synthesis, an aldehyde reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to an α-amino acid. fiveable.memasterorganicchemistry.com For the synthesis of an α-hydroxy acid, the ammonia is omitted. The aldehyde is treated with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a Lewis acid catalyst, to form a cyanohydrin. acs.orgnih.gov This cyanohydrin is then hydrolyzed to the corresponding α-hydroxy acid. acs.orgnih.gov This modified Strecker approach is essentially a variation of the cyanohydrin-based method. Recent research has also explored solid-state and asymmetric versions of the Strecker reaction. rsc.org
The addition of a Grignard reagent to an α-keto ester is a viable, albeit less common, route to substituted mandelic acids. nih.govgoogle.com For the synthesis of this compound, this would involve the reaction of a 3-fluoro-2-methylphenylmagnesium halide with an ester of glyoxylic acid (e.g., ethyl glyoxylate).
The Grignard reagent, prepared from 3-fluoro-2-methylbromobenzene and magnesium metal, would act as a nucleophile, attacking the electrophilic ketone carbonyl of the α-keto ester. google.com A subsequent acidic workup would protonate the resulting alkoxide to yield the ethyl ester of this compound. This ester can then be hydrolyzed to the final carboxylic acid. One of the challenges with this method is the potential for the Grignard reagent to react twice with the ester functionality. masterorganicchemistry.com Careful control of reaction conditions, such as low temperatures, is often necessary to favor the desired 1,2-addition to the keto group. google.comdalalinstitute.com
Table 2: Grignard Reagent Addition to an α-Keto Ester
| Step | Reactants | Product |
| 1 | 3-Fluoro-2-methylbromobenzene, Mg | 3-Fluoro-2-methylphenylmagnesium bromide |
| 2 | 3-Fluoro-2-methylphenylmagnesium bromide, Ethyl glyoxylate | Ethyl 3-fluoro-2-methylmandelate |
| 3 | Ethyl 3-fluoro-2-methylmandelate, H₃O⁺/OH⁻ | This compound |
Enantioselective Synthesis of this compound
The development of enantioselective methods for the synthesis of α-hydroxy acids is a significant area of research, as the biological activity of these compounds is often dependent on their stereochemistry. rsc.orgresearchgate.net
Several catalytic asymmetric strategies can be envisioned for the synthesis of enantiomerically enriched this compound.
Asymmetric Cyanohydrin Formation: The use of chiral catalysts to control the enantioselective addition of cyanide to aldehydes is a well-established method. rsc.org Hydroxynitrile lyases (HNLs) are enzymes that can catalyze this transformation with high enantioselectivity. rsc.org Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the cyanohydrin precursor. rsc.org Chemical catalysts, such as chiral Lewis acids or organocatalysts, can also be employed for the asymmetric cyanation of aldehydes.
Asymmetric Reduction of α-Keto Esters: The enantioselective reduction of an α-keto ester, such as ethyl 3-fluoro-2-methylphenylglyoxylate, is another powerful approach. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Homogeneous and heterogeneous chiral metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, have been successfully used for the enantioselective hydrogenation of α-keto esters to their corresponding α-hydroxy esters. scispace.com
Kinetic Resolution: The kinetic resolution of a racemic mixture of this compound or its derivatives can also provide access to the enantiopure forms. frontiersin.orgnih.gov This can be accomplished through enzymatic methods, where an enzyme selectively acylates or hydrolyzes one enantiomer of the mandelic acid derivative, leaving the other enantiomer unreacted. sbq.org.br Chiral chemical catalysts can also be used to achieve kinetic resolution through enantioselective acylation or oxidation reactions. researchgate.netfrontiersin.org
Table 3: Comparison of Enantioselective Approaches
| Method | Key Transformation | Catalyst/Reagent |
| Asymmetric Cyanohydrin Formation | Enantioselective addition of cyanide to an aldehyde | Hydroxynitrile lyases, chiral Lewis acids |
| Asymmetric Reduction | Enantioselective reduction of an α-keto ester | Chiral reducing agents, chiral metal catalysts |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture | Enzymes (lipases, esterases), chiral acylation catalysts |
Chiral Auxiliary-mediated Syntheses
This method involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. nih.govresearchgate.netrsc.org After the desired transformation, the auxiliary is removed. For the synthesis of this compound, a chiral alcohol could be esterified with 3-fluoro-2-methylphenylglyoxylic acid. Subsequent diastereoselective reduction of the keto group, directed by the chiral auxiliary, would yield a diastereomerically enriched ester, which upon hydrolysis would give the desired enantiomer of the acid.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Cleavage Condition |
| (–)-8-Phenylmenthol | Asymmetric alkylation, reduction | Hydrolysis |
| Evans auxiliaries (oxazolidinones) | Asymmetric aldol, alkylation | Hydrolysis, Reductive cleavage |
| Pseudoephedrine | Asymmetric alkylation | Hydrolysis |
Diastereoselective Approaches Utilizing Chiral Precursors
This strategy begins with a readily available chiral starting material and modifies it to obtain the target molecule. The stereochemistry of the final product is determined by the stereochemistry of the starting material and the stereochemical course of the reactions. A potential, albeit lengthy, route could start from a chiral amino acid with a similar substitution pattern on the phenyl ring, which would then be converted to the target α-hydroxy acid through a series of stereoretentive or stereoinvertive reactions.
Stereochemical Control Strategies in Synthesis
The ultimate success in synthesizing a single enantiomer of this compound hinges on the effective control of stereochemistry. The choice of strategy depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.
For chiral ligand-mediated and organocatalytic approaches, stereochemical control is dictated by the catalyst's ability to create a chiral environment around the reacting molecules, favoring one transition state over the other. The development of new and more effective catalysts is an ongoing area of research.
In chiral auxiliary-mediated synthesis , stereocontrol is achieved through steric hindrance, where the bulky chiral auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face. nih.govrsc.org
Biocatalytic methods offer unparalleled stereocontrol due to the highly specific three-dimensional structure of enzyme active sites. nih.govplos.org However, this specificity can also be a limitation if the enzyme does not accept the desired substrate.
Finally, diastereoselective approaches rely on the inherent chirality of the starting material to direct the formation of new stereocenters. The predictability of these reactions is often high, but the synthetic route may be longer and less convergent.
In the absence of specific literature for this compound, chemists would need to judiciously select from these established strategies and empirically optimize the reaction conditions to achieve the desired stereochemical outcome.
Fluorination Strategies for Introducing the Fluorine Atom
The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, broadly categorized as nucleophilic or electrophilic approaches. The choice of strategy often depends on the available starting materials and the other substituents present on the ring.
Nucleophilic fluorination typically involves the displacement of a suitable leaving group by a fluoride (B91410) ion. Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF). tcichemicals.com These reactions often require polar aprotic solvents and sometimes phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt. rsc.org
One of the most established methods for nucleophilic aromatic fluorination is the Balz-Schiemann reaction. This process involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding aniline. For the synthesis of a 3-fluoro-2-methyl precursor, this would involve starting with 3-amino-2-methylbenzoic acid or a related derivative.
Another approach is nucleophilic aromatic substitution (SNAr) on a highly electron-deficient aromatic ring. A precursor such as 2-methyl-3-nitrobenzoic acid could be subjected to fluorination where the nitro group is displaced by fluoride. The success of SNAr reactions depends on the activation provided by electron-withdrawing groups ortho or para to the leaving group.
Modern methods have also explored transition-metal-catalyzed C–H fluorination, although these are often more complex. For instance, copper-catalyzed fluorination using AgF has been reported for the synthesis of fluorinated arenes. chinesechemsoc.org
Table 1: Common Nucleophilic Fluorinating Agents and Methods
| Reagent/Method | Description | Typical Substrate |
|---|---|---|
| Potassium Fluoride (KF) | A common, cost-effective fluoride source used in SNAr reactions, often with a phase-transfer catalyst. | Activated aryl halides or nitro compounds. |
| Cesium Fluoride (CsF) | More reactive and soluble than KF, often used for less reactive substrates. | Aryl halides. |
| Balz-Schiemann Reaction | Diazotization of an arylamine with fluoroboric acid, followed by thermal decomposition of the diazonium salt. | Arylamines. |
| Diethylaminosulfur Trifluoride (DAST) | Primarily used for converting hydroxyl groups to fluorine, but can be applied in specific contexts. | Alcohols, carboxylic acids. |
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine atom ("F+"). juniperpublishers.com This approach is suitable when the starting material contains activating groups (e.g., hydroxyl, methoxy, or amino groups) that can direct the electrophile to the desired position. For the synthesis of this compound, this would likely involve fluorinating a 2-methyl-substituted precursor.
A variety of N-F reagents have been developed for this purpose, as they are generally safer and easier to handle than elemental fluorine. juniperpublishers.com The choice of reagent can influence the reaction's selectivity and efficiency. Palladium-catalyzed C-H activation followed by oxidative fluorination represents a more advanced strategy for direct ortho-fluorination of certain aryl compounds. juniperpublishers.com
Table 2: Selected Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Common Use |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, silyl (B83357) enol ethers, and activated aromatic rings. juniperpublishers.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Versatile and widely used for fluorinating a broad range of substrates, including electron-rich arenes. |
| 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | - | Effective for the fluorination of various nucleophiles, including aryl Grignard reagents. juniperpublishers.com |
Introduction of the Methyl Group via Directed Lithiation or Alkylation
The regioselective introduction of the methyl group at the C-2 position, ortho to the fluorine atom at C-3, can be effectively achieved using directed ortho-metalation (DoM). wikipedia.orgchem-station.com This powerful technique utilizes a directing metalating group (DMG) on the aromatic ring to guide a strong base, typically an alkyllithium reagent like n-butyllithium, to deprotonate a specific adjacent position. wikipedia.orgarkat-usa.org
In the context of synthesizing a precursor for this compound, a logical starting material is 3-fluorotoluene. sigmaaldrich.com The fluorine atom itself can serve as a moderate directing group. arkat-usa.org The process proceeds as follows:
Coordination: The lithium atom of the alkyllithium base coordinates with the Lewis basic fluorine atom of 3-fluorotoluene. wikipedia.org
Deprotonation: This coordination directs the base to remove a proton from the nearest ortho position, which is C-2, creating a highly reactive aryllithium intermediate. chem-station.comarkat-usa.org
Alkylation: The resulting ortho-lithiated species is then quenched with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to install the methyl group at the C-2 position, yielding 3-fluoro-2-methyltoluene. lookchem.com
This method offers excellent regioselectivity, which is often difficult to achieve with traditional electrophilic substitution reactions that can produce mixtures of isomers. wikipedia.orgarkat-usa.org The resulting 3-fluoro-2-methyltoluene can then be oxidized to 3-fluoro-2-methylbenzaldehyde, a key intermediate. biosynth.comlookchem.com
Multistep Reaction Sequence Optimization and Yield Enhancement
A robust and high-yielding synthesis of this compound relies on the optimization of each step in the reaction sequence. A common synthetic pathway proceeds from the key intermediate, 3-fluoro-2-methylbenzaldehyde. sigmaaldrich.comcookechem.com
The conversion of an aldehyde to a mandelic acid is classically achieved through a two-step cyanohydrin-based route:
Cyanohydrin Formation: 3-Fluoro-2-methylbenzaldehyde reacts with a cyanide source to form the corresponding cyanohydrin, 2-hydroxy-2-(3-fluoro-2-methylphenyl)acetonitrile. This nucleophilic addition is base-catalyzed and requires careful pH control to ensure the presence of the nucleophilic cyanide ion (CN⁻) while minimizing the hazards associated with volatile hydrogen cyanide (HCN). libretexts.orglibretexts.org The reaction is reversible, but for most aldehydes, the equilibrium favors the cyanohydrin product. libretexts.org
Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed to a carboxylic acid. This transformation is typically carried out under strong acidic or basic conditions with heating. Acid-catalyzed hydrolysis is common and converts the nitrile directly to the carboxylic acid, yielding the final product, this compound. chemistrysteps.com
Cyanohydrin Step: Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid can be a milder and more controlled method for cyanohydrin formation compared to using KCN/NaCN and mineral acids. lookchem.com
Hydrolysis Step: Careful control of temperature and reaction time during hydrolysis is critical to prevent the formation of byproducts or decomposition of the desired α-hydroxy acid.
Purification: Efficient purification at each stage is essential to remove unreacted starting materials and byproducts, ensuring high purity of the intermediate for the subsequent step.
Continuous Flow Processing: For reactions involving hazardous reagents like organolithiums or intermediates, continuous-flow protocols can offer enhanced safety, better temperature control, and improved yields compared to batch processing. d-nb.info
The development of multistep syntheses for complex molecules like substituted mandelic acids is an area of active research, with a focus on improving efficiency and scalability. barc.gov.in
Green Chemistry Principles in Synthetic Route Design
Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net
Key green strategies applicable to this synthesis include:
Greener Reagents:
Oxidation: The oxidation of 3-fluoro-2-methyltoluene to the corresponding benzaldehyde (B42025) can be performed using green oxidants like hydrogen peroxide (H₂O₂) with a recyclable catalyst, replacing traditional stoichiometric and toxic heavy-metal oxidants such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). mdpi.com
Fluorination: Developing catalytic fluorination methods or using solid-state mechanochemical protocols can eliminate the need for hazardous reagents like anhydrous hydrogen fluoride (aHF) and reduce the use of toxic, high-boiling point solvents. rsc.orgdovepress.com
Biocatalysis:
The cyanohydrin formation step is an excellent candidate for biocatalysis. The use of (R)- or (S)-selective oxynitrilase enzymes can produce the desired cyanohydrin enantiomer with high selectivity from the aldehyde. nih.govresearchgate.net This enzymatic approach operates in aqueous media under mild pH and temperature conditions, avoiding the use of highly toxic bulk cyanide reagents. nih.gov
Subsequent hydrolysis of the nitrile can also be achieved using nitrilase enzymes, creating a fully enzymatic cascade synthesis from the aldehyde to the final mandelic acid. researchgate.net
Solvent Reduction:
Whenever possible, reactions should be conducted in greener solvents (e.g., water, ethanol) or under solvent-free conditions. rsc.org Mechanochemical synthesis, which involves grinding solid reactants together, has emerged as a powerful technique for reducing solvent use in reactions like nucleophilic fluorination. rsc.org
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Green Alternative | Green Advantage |
|---|---|---|---|
| Oxidation of Toluene Precursor | KMnO₄ or CrO₃ | H₂O₂ with a recyclable catalyst. mdpi.com | Avoids toxic heavy metal waste; higher atom economy. |
| Fluorination | Balz-Schiemann or SNAr in polar aprotic solvents. rsc.org | Solid-state mechanochemical fluorination; catalytic C-H fluorination. rsc.orgdovepress.com | Reduces or eliminates hazardous solvents and reagents. |
| Cyanohydrin Formation | NaCN or KCN with acid. libretexts.org | Biocatalytic reaction using an oxynitrilase enzyme in water. nih.govresearchgate.net | Avoids bulk toxic cyanide; high enantioselectivity; mild, aqueous conditions. |
| Hydrolysis of Nitrile | Concentrated HCl or H₂SO₄ with heating. chemistrysteps.com | Biocatalytic reaction using a nitrilase enzyme. researchgate.net | Mild conditions; avoids strong acids and high temperatures. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and efficient. dovepress.comnih.gov
Chemical Reactivity and Transformations of 3 Fluoro 2 Methylmandelic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo several important transformations, including esterification, amidation, and reduction.
Esterification and Amidation Reactions
The conversion of the carboxylic acid group of 3-Fluoro-2-methylmandelic acid into esters and amides is a fundamental transformation. These reactions typically proceed via activation of the carboxyl group.
Esterification can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. nii.ac.jp To drive the equilibrium towards the ester product, water is typically removed azeotropically. dss.go.th Alternatively, more reactive acylating agents can be prepared from the carboxylic acid, such as an acid chloride, which then readily reacts with an alcohol. For instance, treatment with phosphorus pentachloride can generate the corresponding acid chloride. dss.go.th The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate esterification with alcohols under milder conditions. acs.org
Amidation follows similar principles to esterification. The carboxylic acid can be reacted directly with an amine, often at elevated temperatures, though this is generally a less efficient method. More commonly, the carboxylic acid is activated first. The use of coupling reagents like N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) is a standard procedure for forming amide bonds with primary or secondary amines under mild conditions. acs.orgacs.org Another effective reagent for direct amidation is B(OCH₂CF₃)₃, which can couple carboxylic acids with a broad range of amines. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄), Heat | Ester |
| Acyl Chloride Formation | PCl₅ or SOCl₂ | Acid Chloride |
| DCC/DMAP Esterification | Alcohol, DCC, DMAP | Ester |
| EDC/HOBt Amidation | Amine, EDC, HOBt | Amide |
| Boron-based Amidation | Amine, B(OCH₂CF₃)₃ | Amide |
Reduction to Alcohols
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-fluoro-2-methyl-1-phenyl-1,2-ethanediol. This transformation requires powerful reducing agents. Lithium aluminum hydride (LAH) is a common and effective reagent for this purpose, typically used in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). cdnsciencepub.com The reaction involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during an aqueous workup to liberate the diol. It is important to note that LAH is a very reactive and non-selective reagent.
A more selective reduction can be achieved using borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). Borane will selectively reduce carboxylic acids in the presence of many other functional groups, including esters.
| Reducing Agent | Typical Solvent | Product |
| Lithium Aluminum Hydride (LAH) | Diethyl ether or THF | 3-fluoro-2-methyl-1-phenyl-1,2-ethanediol |
| Borane (BH₃·THF) | Tetrahydrofuran (THF) | 3-fluoro-2-methyl-1-phenyl-1,2-ethanediol |
Derivatization for Prodrug Research (Excluding Clinical Applications)
In the context of medicinal chemistry research, the carboxylic acid functionality is a common site for modification to create prodrugs. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. Esterification of the carboxylic acid is a frequent strategy. For instance, creating simple alkyl or aryl esters can modify the lipophilicity of the parent molecule, potentially influencing its absorption and distribution characteristics.
The synthesis of more complex prodrug moieties, such as those involving phosphates or amino acids, can also be envisioned. For example, cyclic phosphate (B84403) nucleotide prodrugs have been synthesized to enhance cellular uptake and metabolic activation of antiviral agents. nih.govnih.gov While specific research on this compound prodrugs is not documented, the chemical principles for their synthesis would involve coupling the carboxylic acid with a suitable promoiety using standard ester or amide bond-forming reactions.
Reactions at the Alpha-Hydroxyl Group
The secondary alcohol functionality at the alpha-position is another key site for chemical modification.
Etherification and Esterification
The alpha-hydroxyl group can undergo etherification to form ethers. This typically requires deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkylating agent (e.g., an alkyl halide). Strong bases like sodium hydride (NaH) are often used for this deprotonation. The Williamson ether synthesis is a classic example of this type of reaction.
Esterification of the alpha-hydroxyl group can be readily achieved by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. journals.co.za These bases serve to neutralize the acidic byproduct (e.g., HCl) and can also act as catalysts. This reaction would yield an alpha-acyloxy derivative.
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide | Ether |
| Esterification | Acid Chloride or Anhydride, Base (e.g., Pyridine) | Ester |
Oxidation Reactions and Derived Products
Oxidation of the alpha-hydroxyl group in mandelic acid derivatives is a well-studied transformation that typically yields the corresponding α-keto acid, in this case, 3-fluoro-2-methylphenylglyoxylic acid. Various oxidizing agents can be employed for this purpose.
Chromium(VI)-based reagents, such as quinolinium fluorochromate (QFC) or imidazolium (B1220033) fluorochromate (IFC), are effective for the oxidation of α-hydroxy acids to α-oxoacids. niscpr.res.intsijournals.com These oxidations are often carried out in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO). niscpr.res.intsijournals.com The reaction mechanism is believed to involve the formation of a chromate (B82759) ester intermediate, followed by a rate-determining hydride transfer. niscpr.res.intsijournals.com The kinetics of such oxidations are often first-order in both the oxidant and the hydroxy acid. niscpr.res.in
Another class of oxidants includes ruthenate (RuO₄²⁻) and perruthenate (RuO₄⁻) ions. cdnsciencepub.com The oxidation of substituted mandelic acids by perruthenate has been shown to proceed to the corresponding oxoacid. cdnsciencepub.com Under the basic conditions often used for these oxidations, the resulting α-keto acid may be susceptible to further oxidative decarboxylation. cdnsciencepub.com
| Oxidizing Agent | Solvent | Typical Product |
| Quinolinium Fluorochromate (QFC) | DMSO | 3-fluoro-2-methylphenylglyoxylic acid |
| Imidazolium Fluorochromate (IFC) | DMSO | 3-fluoro-2-methylphenylglyoxylic acid |
| Sodium Perruthenate (NaRuO₄) | Aqueous Base | 3-fluoro-2-methylphenylglyoxylic acid |
The resulting product, 3-fluoro-2-methylphenylglyoxylic acid, is itself a versatile intermediate containing both a ketone and a carboxylic acid, allowing for further selective chemical modifications.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound can theoretically occur at two primary sites: the carboxyl group and the α-hydroxyl group. The carboxylic acid functional group can undergo nucleophilic acyl substitution. For example, esterification, a common transformation, involves the reaction of the carboxylic acid with an alcohol under acidic conditions to form an ester. This proceeds through the protonation of the carbonyl oxygen, increasing its electrophilicity for attack by the nucleophilic alcohol.
The α-hydroxyl group is generally a poor leaving group (as OH⁻). For nucleophilic substitution to occur at the α-carbon, this hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under strongly acidic conditions, followed by the departure of a water molecule to form a carbocation, or by converting the hydroxyl into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. However, the stability of the resulting carbocation and steric hindrance from the adjacent methyl and carboxyl groups would significantly influence the feasibility and mechanism (SN1 vs. SN2) of such reactions. While these transformations are standard for α-hydroxy acids, specific studies detailing these nucleophilic substitution reactions on this compound are not extensively documented in the available literature.
Reactivity Influenced by Fluorine Substitution
The fluorine atom at the C-3 position of the aromatic ring significantly modulates the reactivity of the adjacent functional groups—the carboxylic acid and the α-hydroxyl group—primarily through its strong electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element, causing it to pull electron density towards itself through the sigma bonds of the molecule. libretexts.orglibretexts.org This polarization is transmitted through the aromatic ring and the side chain to the functional groups.
This electron withdrawal increases the partial positive charge on the carbonyl carbon of the carboxylic acid, making it more electrophilic and thus more susceptible to attack by nucleophiles. Similarly, the electron density around the oxygen atoms of both the carboxyl and α-hydroxyl groups is reduced. This has a profound impact on the acidity of the molecule.
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation. solubilityofthings.com The electron-withdrawing inductive effect of the fluorine atom in this compound plays a crucial role in stabilizing this carboxylate anion. libretexts.org By pulling electron density away from the carboxylate group, the fluorine atom helps to disperse the negative charge, making the anion more stable. libretexts.orgyoutube.com A more stable conjugate base corresponds to a stronger acid. libretexts.org
Therefore, this compound is expected to be a stronger acid than its non-fluorinated counterpart, 2-methylmandelic acid. The effect of multiple electron-withdrawing substituents is cumulative, further increasing acidity. libretexts.org The position of the substituent also matters; the inductive effect diminishes with distance. libretexts.orgyoutube.com
To illustrate the impact of such substitutions, the pKₐ values of related benzoic acids are compared in the table below.
| Compound | pKₐ | Effect of Substituent(s) |
| Benzoic Acid | 4.20 | Baseline for comparison. |
| 2-Methylbenzoic Acid | 3.91 | The methyl group is weakly electron-donating but its ortho position can cause steric effects that increase acidity by disrupting coplanarity. |
| 3-Fluorobenzoic Acid | 3.86 | The electron-withdrawing fluorine atom increases acidity. |
| Trifluoroacetic Acid | 0.59 | Demonstrates the powerful cumulative inductive effect of three fluorine atoms directly adjacent to the carboxyl group. libretexts.org |
This table presents data for illustrative purposes on related compounds to show the electronic effects of substituents on acidity.
Transformations Involving the Aromatic Ring
The aromatic ring of this compound is activated by the methyl group (ortho-, para-directing) and deactivated by the fluorine atom (ortho-, para-directing) and the carboxylic acid side chain (meta-directing). The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution.
Detailed studies on the nitration of the closely related 3-fluoro-2-substituted benzoic acids have shown excellent regioselectivity. researchgate.net Research indicates that the nitration of 3-fluoro-2-methylbenzoic acid with fuming nitric acid and sulfuric acid directs the nitro group predominantly to the C-6 position. researchgate.netossila.com This outcome can be rationalized by analyzing the electronic properties of the ring, where the C-6 position is most susceptible to electrophilic attack. researchgate.net While specific studies on halogenation and sulfonation of this compound are less common, similar regiochemical outcomes would be anticipated based on the directing influence of the existing substituents.
| Reaction | Reagents | Major Product | Reference |
| Nitration | Fuming HNO₃, H₂SO₄ | 3-Fluoro-2-methyl-6-nitrobenzoic acid | researchgate.netossila.com |
| Halogenation (general) | Cl₂ or Br₂, Lewis Acid | Expected at the C-6 or C-4 position | |
| Sulfonation (general) | Fuming H₂SO₄ | Expected at the C-6 or C-4 position |
This table summarizes known and expected electrophilic aromatic substitution reactions based on studies of 3-fluoro-2-methylbenzoic acid.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize this compound in such reactions, it would typically first need to be converted into an aryl halide or triflate derivative. For instance, selective bromination or iodination of the aromatic ring would install a handle for subsequent coupling.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to create biaryl structures or introduce styrenyl groups. libretexts.orgresearchgate.net The reactivity of the organoboron partner is enhanced by electron-withdrawing groups. libretexts.org For example, 3-fluoro-2-methylphenylboronic acid itself is a known partner in Suzuki couplings. tcichemicals.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This would allow for the introduction of alkyne functionalities onto the aromatic ring of a halogenated this compound derivative, providing a building block for more complex molecules. nih.govrsc.org
| Reaction | Typical Catalyst System | Substrates | Purpose |
| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl Halide + Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) or C(sp²)-C(sp²) bond formation |
| Sonogashira Coupling | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) | Aryl Halide + Terminal Alkyne | C(sp²)-C(sp) bond formation |
This table outlines the general conditions for Suzuki-Miyaura and Sonogashira cross-coupling reactions applicable to halogenated derivatives of the title compound.
Stereoselective Reactions and Kinetic Resolution
The presence of a chiral center at the α-carbon in this compound necessitates methods for the separation of its enantiomers, as typically only one enantiomer possesses the desired biological or chemical activity. Kinetic resolution is a primary strategy for resolving racemic mixtures of chiral acids, including derivatives of mandelic acid. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer.
Kinetic resolution was first observed in the esterification of racemic mandelic acid with a chiral alcohol, (-)-menthol, which produced a pair of diastereomeric esters at different rates. core.ac.uk This principle is widely applied using both enzymatic and chemical methods.
Enzymatic Kinetic Resolution: Lipases are frequently employed as catalysts for the kinetic resolution of α-hydroxy acids and their esters due to their high stereoselectivity, mild reaction conditions, and environmental compatibility. A common approach is the transesterification of the racemic acid with an acyl donor, such as vinyl acetate (B1210297). For instance, in the kinetic resolution of (R,S)-4-methoxymandelic acid, a structurally related compound, lipase (B570770) AK was used to catalyze the transesterification with vinyl acetate in methyl tert-butyl ether (MTBE). researchgate.net This reaction selectively acylated one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched acid. researchgate.net By establishing a kinetic model based on the Ping-Pong bi-bi mechanism, researchers optimized conditions to achieve a high enantiomeric excess (ee) of the substrate (98.6%) with a conversion of 50.2%. researchgate.net Similar strategies using Pseudomonas fluorescens lipase (PFL) have been successful for other intermediates, achieving high enantioselectivity (eep = 97.2%) in short reaction times. researchgate.net This enzymatic approach is a highly plausible method for the effective resolution of racemic this compound.
Chemical Kinetic Resolution and Diastereomeric Salt Formation: Classical resolution via the formation of diastereomeric salts remains a robust and widely used industrial method. This process involves reacting the racemic acid with a non-racemic chiral resolving agent, typically a chiral amine, to form two diastereomeric salts. researchgate.net These salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization. researchgate.net
Research on halogenated mandelic acids has demonstrated the efficacy of this method. For example, 4-fluoromandelic acid has been successfully resolved using levetiracetam (B1674943) as a resolving agent through enantiospecific co-crystallization, achieving a resolution efficiency of up to 94%. researchgate.net Another study utilized a mixture of chiral phenylethylamine (PEA) derivatives as the resolving agent for p-methyl mandelic acid, yielding an enantiomeric excess of 96% after recrystallization. google.com The choice of solvent is critical in this process, with combinations like ethanol/methanol proving effective. google.com The resolution of a cyclohexenyl nucleoside intermediate has also been accomplished using (R)-(-)-methylmandelic acid, highlighting the versatility of mandelic acid derivatives as resolving agents themselves. acs.org
| Racemic Compound unfold_more | Method unfold_more | Reagent/Catalyst unfold_more | Key Conditions unfold_more | Result unfold_more | Reference unfold_more |
|---|---|---|---|---|---|
| (R,S)-4-Methoxymandelic acid | Enzymatic Transesterification | Lipase AK, Vinyl acetate | Solvent: MTBE | Substrate ee: 98.6% at 50.2% conversion. | researchgate.net |
| p-Methyl mandelic acid | Diastereomeric Salt Formation | Phenylethylamine (PEA) mixture | Solvent: 2-butanone; Recrystallization: Ethanol/Methanol | ee: 96% | google.com |
| 4-Fluoromandelic acid | Diastereomeric Co-crystallization | Levetiracetam | Optimized temperature, solvent, and molar ratio | Resolution efficiency: up to 94% | researchgate.net |
| Racemic mandelic acid | Esterification | (-)-Menthol | N/A (Historical example) | Formation of diastereomeric esters at different rates. | core.ac.uk |
Formation of Heterocyclic Derivatives (e.g., Lactones, Dioxanes)
The α-hydroxycarboxylic acid functionality of this compound allows for its conversion into various heterocyclic derivatives. These transformations are valuable for protecting the reactive groups, creating chiral synthons for further reactions, or generating novel molecular scaffolds.
Formation of Dioxolanes and Dioxolanones: A common reaction for α-hydroxy acids is the acid-catalyzed condensation with aldehydes or ketones to form 1,3-dioxolan-4-ones. researchgate.net This reaction effectively protects both the hydroxyl and carboxyl groups simultaneously. For example, mandelic acid can be condensed with pivalaldehyde to yield 2-tert-butyl-5-phenyl-1,3-dioxolanone. researchgate.net This transformation is highly diastereoselective, and the resulting isomers can often be separated by crystallization. researchgate.net The formation of such dioxolanones from this compound would proceed in a similar fashion, providing a stable derivative for subsequent chemical manipulations.
Crucially, these dioxolanone heterocycles can act as chiral templates. The proton at the α-position (C-5 of the ring) can be removed by a strong base like lithium diisopropylamide (LDA) without causing racemization. researchgate.net The resulting enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) in a highly diastereoselective manner. researchgate.net Subsequent hydrolysis of the dioxolanone ring cleaves the protecting group and reveals a new, α-branched α-hydroxy acid with the original stereochemistry preserved. researchgate.net This "self-reproduction of chirality" is a powerful tool for asymmetric synthesis. researchgate.net
Similarly, reaction with a ketone or an aldehyde acetal (B89532) can lead to the formation of 1,3-dioxolane (B20135) rings, which are also useful as protecting groups or synthetic intermediates. google.com
Lactone Formation: The direct intramolecular cyclization of an α-hydroxy acid like this compound to form a lactone (a cyclic ester) is generally not feasible due to the high strain of the resulting three-membered α-lactone ring. Such compounds are typically unstable and transient. However, the mandelic acid moiety can be incorporated into a larger molecular framework that subsequently undergoes lactonization. For instance, if the aromatic ring of this compound were further functionalized with a side chain containing a hydroxyl group at a suitable distance (e.g., a γ- or δ-position relative to the carboxyl group), intramolecular esterification could be induced to form a more stable five- or six-membered lactone ring. The Baeyer-Villiger oxidation, which converts cyclic ketones into lactones using peroxyacids, is another important route to lactones in organic synthesis, though it does not proceed directly from the mandelic acid structure itself. dss.go.th
| Starting Material unfold_more | Reagent(s) unfold_more | Catalyst unfold_more | Product Type unfold_more | Key Features unfold_more | Reference unfold_more |
|---|---|---|---|---|---|
| Mandelic acid | Pivalaldehyde | Acid catalyst | 1,3-Dioxolan-4-one | Protects both hydroxyl and carboxyl groups; creates a chiral template. | researchgate.net |
| (S)-O-methylmandelic acid | Various | N/A | 1,3-Dioxolane ketone | Used as a chiral intermediate for further synthesis. | google.com |
| Protected α-hydroxy acid | 1. LDA; 2. Electrophile (e.g., R-X) | N/A | Substituted 1,3-Dioxolan-4-one | Stereoselective alkylation with retention of configuration. | researchgate.net |
| m-Methylacetophenone | Selenium dioxide | N/A | (Precursor to) m-Methylmandelic acid | Reaction performed in dioxane solvent. | dss.go.th |
Stereochemical Investigations of 3 Fluoro 2 Methylmandelic Acid
Enantiomer and Diastereomer Recognition and Separation Methodologies
The separation of the stereoisomers of 3-Fluoro-2-methylmandelic acid is a critical step in isolating and characterizing the individual enantiomers. Several well-established techniques are employed for this purpose, primarily centered around chromatography and crystallization-based methods.
Chiral Chromatographic Techniques (e.g., HPLC, GC)
Chiral chromatography is a powerful tool for the analytical and preparative separation of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the resolution of mandelic acid and its derivatives.
For GC analysis, derivatization of the polar carboxyl and hydroxyl groups is typically necessary to enhance volatility. mdpi.com The resulting esters or other derivatives can then be separated on a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as permethylated β-cyclodextrin, have proven effective in the chiral recognition of various mandelic acid derivatives. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to differences in retention times. mdpi.com The elution order of the enantiomers can be influenced by the specific derivative and the type of cyclodextrin (B1172386) used. mdpi.com For instance, studies on substituted mandelic acid methyl esters have shown that the position of substituents on the phenyl ring can affect the enantioseparation. mdpi.com
Chiral HPLC offers a versatile approach for enantiomeric separation, often without the need for derivatization. Various types of CSPs are available, including polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based, and molecularly imprinted polymers (MIPs). redalyc.org MIPs, for example, have been successfully used for the chromatographic resolution of mandelic acid by creating specific recognition sites for the target molecule. redalyc.org The choice of mobile phase and temperature can significantly impact the separation factor (α).
Table 1: Examples of Chiral GC Separation of Mandelic Acid Derivatives on a Permethylated β-Cyclodextrin Stationary Phase
| Compound | Derivative | Elution Order | Selectivity (α) |
| Mandelic Acid | Methyl Ester | S then R | Not Specified |
| 3-Chloromandelic Acid | Methyl Ester | S then R | Not Specified |
| 4-Chloromandelic Acid | Methyl Ester | R then S | Not Specified |
| 2-Methylmandelic Acid | Methyl Ester | Not Specified | Not Specified |
Note: This table is illustrative and based on findings for related compounds to suggest potential methodologies for this compound. The specific elution order and selectivity for this compound would need to be determined experimentally.
Diastereomeric Salt Formation for Chiral Resolution
Classical resolution through the formation of diastereomeric salts is a widely employed and robust technique for separating enantiomers on an industrial scale. core.ac.uk This method involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. core.ac.ukresearchgate.net
Commonly used resolving agents for acidic compounds include naturally derived alkaloids like brucine (B1667951) and quinidine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. researchgate.netotka-palyazat.hu The choice of resolving agent and solvent is crucial for achieving efficient resolution. researchgate.net For instance, the resolution of 3-chloromandelic acid has been successfully achieved using threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol, with the choice of solvent influencing which diastereomeric salt preferentially crystallizes. researchgate.net In another study, levetiracetam (B1674943) was used as a resolving agent for various halogenated mandelic acids, demonstrating that it selectively co-crystallized with one enantiomer. nih.gov
The efficiency of the resolution is often quantified by the resolution efficiency and the enantiomeric excess (% ee) of the obtained product. researchgate.net
Table 2: Resolving Agents Used for the Diastereomeric Salt Formation of Mandelic Acid Derivatives
| Racemic Acid | Resolving Agent | Key Finding | Reference |
| 3-Chloromandelic Acid | threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol | Solvent choice determines which diastereomer crystallizes. researchgate.net | researchgate.net |
| Halogenated Mandelic Acids | Levetiracetam | Selectively co-crystallized with one enantiomer. nih.gov | nih.gov |
| Mandelic Acid Derivatives | (-)-Ephedrine | Formation of binary diastereomeric salts with differing solubilities. researchgate.net | researchgate.net |
| 2-Iodomandelic Acid | Brucine | Effective for resolution. otka-palyazat.hu | otka-palyazat.hu |
Crystallization-based Enantiomeric Enrichment
Beyond diastereomeric salt formation, direct crystallization methods can sometimes be employed for enantiomeric enrichment. This is particularly relevant for systems that form conglomerates, which are physical mixtures of enantiopure crystals of the two enantiomers. datapdf.com In such cases, preferential crystallization can be induced by seeding a supersaturated racemic solution with crystals of the desired enantiomer.
However, many mandelic acid derivatives form racemic compounds, where both enantiomers are present in equal amounts within the same crystal lattice. datapdf.com In some instances, a compound may exhibit both a stable racemic compound and a metastable conglomerate form. researchgate.net Understanding the solid-phase behavior through techniques like X-ray powder diffraction (XRPD) and constructing binary phase diagrams is essential for developing a crystallization-based resolution strategy. datapdf.com Studies on various chloro-, bromo-, and methyl-substituted mandelic acids have detailed their melting points, enthalpies of fusion, and whether they form conglomerates or racemic compounds. datapdf.com This information is foundational for designing any crystallization-based separation process.
Determination of Absolute Configuration
Once the enantiomers are separated, determining their absolute configuration (R or S) is a crucial final step. This is typically achieved through a combination of crystallographic and spectroscopic methods.
X-ray Crystallography Studies (if applicable to derivatives)
Single-crystal X-ray crystallography is the most unambiguous method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.
For carboxylic acids like this compound, it is often necessary to form a derivative to obtain crystals of sufficient quality. This can be achieved by forming a salt with a heavy atom-containing chiral resolving agent or by creating an amide or ester with a chiral auxiliary. The known absolute configuration of the resolving agent or auxiliary allows for the assignment of the absolute configuration of the target molecule. Crystal structures of diastereomeric salts of various mandelic acid derivatives with resolving agents like ephedrine (B3423809) have been determined, providing insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern chiral recognition. researchgate.netresearchgate.net
Spectroscopic Methods for Chiral Assignment (e.g., ECD, VCD)
Spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration by comparing the experimentally measured spectra with those predicted from quantum chemical calculations for a known configuration.
Another common spectroscopic approach involves the use of chiral derivatizing agents (CDAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. The racemic acid is reacted with an enantiomerically pure CDA to form diastereomers. The NMR spectra of these diastereomers will exhibit differences in the chemical shifts of corresponding nuclei. By using a CDA with a known absolute configuration and a well-understood conformational model, the absolute configuration of the acid can be inferred from the observed chemical shift differences (Δδ). acs.org For instance, α-cyano-α-fluoro-p-tolylacetic acid (CFTA) is a chiral derivatizing agent that has been used for determining the absolute configuration of alcohols and amines via ¹⁹F NMR spectroscopy. acs.org Given the fluorine atom in this compound, ¹⁹F NMR could be a particularly sensitive probe for stereochemical analysis.
Conformational Analysis and Rotational Isomers
Studies on the crystal structures of a wide range of substituted mandelic acids have revealed a number of preferred conformations. acs.org The interplay between intramolecular hydrogen bonding (between the α-hydroxyl and the carboxyl group), steric hindrance from the substituents, and crystal packing forces dictates the observed solid-state conformation. acs.org For this compound, the presence of a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring would introduce specific steric and electronic effects that influence its conformational landscape.
The orientation of the phenyl ring is also subject to rotational isomerism. The presence of the ortho-methyl group in this compound would likely create a significant steric barrier to free rotation around the Cα-C(phenyl) bond, favoring conformations where the bulky carboxyl and hydroxyl groups are oriented away from the methyl group. This is in contrast to mandelic acids with meta or para substituents, where the rotational barrier is generally lower.
Based on the analysis of related structures, the probable low-energy conformations of this compound are summarized in the table below.
| Rotational Bond | Key Dihedral Angle | Likely Preferred Conformations for this compound | Rationale based on Analogs |
| Cα-C(phenyl) | H-Cα-C1-C2 | Conformations that minimize steric clash between the α-substituents (OH, COOH) and the ortho-methyl group. | Studies on ortho-substituted mandelic acids show that the phenyl ring orientation is heavily influenced by steric hindrance. |
| Cα-COOH | O=C-Cα-O-H | Conformations that allow for an intramolecular hydrogen bond between the α-hydroxyl and the carboxyl group. | This is a common feature in the crystal structures of many mandelic acid derivatives, contributing to conformational stability. acs.org |
It is important to note that in solution, the molecule would exist as an equilibrium of multiple conformers, and the population of each conformer would be temperature and solvent-dependent. Spectroscopic techniques such as NMR, combined with computational modeling, would be necessary to fully characterize the conformational preferences of this compound in the solution phase.
Influence of Stereochemistry on Reaction Pathways
The stereochemistry of a chiral molecule can profoundly influence the course of its chemical reactions, a principle that is the foundation of asymmetric synthesis. For this compound, its specific enantiomeric form would be expected to exhibit different reactivity towards other chiral molecules or in a chiral environment.
One of the most well-documented examples of stereochemical influence in mandelic acid chemistry is in kinetic resolutions. In the esterification of racemic mandelic acid with a chiral alcohol, for instance, one enantiomer of the acid typically reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material. core.ac.uk This difference in reaction rates is a direct consequence of the different energies of the diastereomeric transition states formed between the chiral acid and the chiral alcohol. For this compound, a similar stereochemical preference would be anticipated in reactions with chiral reagents.
The stereochemistry at the α-carbon can also direct the stereochemical outcome of reactions at adjacent positions. For example, the oxidation of the α-hydroxyl group to a ketone can proceed with varying degrees of stereoselectivity depending on the reagents and reaction conditions. Furthermore, if the molecule is used as a chiral auxiliary or a chiral ligand in a metal-catalyzed reaction, its stereochemistry will be critical in controlling the stereochemistry of the product.
The influence of the stereochemistry of mandelic acid derivatives on reaction pathways is summarized in the following table, with inferences for this compound.
| Reaction Type | Influence of Stereochemistry | Inferred Relevance to this compound |
| Kinetic Resolution | The two enantiomers react at different rates with a chiral reagent, allowing for their separation. core.ac.uk | The enantiomers of this compound would be expected to undergo kinetic resolution when reacted with a chiral alcohol or amine. |
| Asymmetric Synthesis | Used as a chiral starting material, the stereocenter directs the formation of new stereocenters in the product. | The defined stereochemistry of an enantiomer of this compound could be used to synthesize other chiral molecules stereoselectively. |
| Diastereoselective Reactions | When reacting with another chiral molecule, the existing stereocenter influences the formation of one diastereomer over the other. | Reactions involving the carboxyl or hydroxyl group with other chiral reagents would likely proceed with a degree of diastereoselectivity. |
| Chiral Catalysis | Can serve as a chiral ligand for a metal catalyst, inducing enantioselectivity in a catalyzed reaction. | Derivatives of this compound could potentially be used to create chiral catalysts for asymmetric transformations. |
Spectroscopic and Advanced Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3-Fluoro-2-methylmandelic acid. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the atomic connectivity and chemical environment can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various hydrogen atoms within the molecule. The aromatic protons on the phenyl ring will appear as multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm. The precise chemical shifts and coupling patterns will be influenced by the substitution pattern of the fluorine and methyl groups. The methine proton (α-proton) of the mandelic acid moiety is expected to resonate as a singlet or a doublet, depending on the solvent and its coupling with the hydroxyl proton, likely in the region of δ 5.0-5.5 ppm. The methyl protons will give rise to a singlet at a more upfield position, estimated to be around δ 2.2-2.5 ppm. The acidic proton of the carboxylic acid and the proton of the hydroxyl group are expected to be broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of δ 170-180 ppm. The aromatic carbons will produce a series of signals between δ 110 and 165 ppm. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The benzylic carbon (α-carbon) bearing the hydroxyl group is expected to appear around δ 70-80 ppm. The methyl carbon will be observed in the upfield region, likely between δ 15 and 25 ppm.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine signal will be indicative of its electronic environment. It is often referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃) or trifluorotoluene. nih.govacs.org The coupling of the fluorine atom with adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable structural information.
Predicted NMR Data for this compound:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| Aromatic CHs | 7.0 - 7.5 (m) | 115 - 140 | N/A |
| C-F | N/A | 155 - 165 (d, ¹JCF) | -110 to -125 |
| C-CH₃ | N/A | 120 - 130 | N/A |
| C-COOH | N/A | 135 - 145 | N/A |
| α-CH(OH) | 5.0 - 5.5 (s) | 70 - 80 | N/A |
| -COOH | Variable (broad s) | 170 - 180 | N/A |
| -OH | Variable (broad s) | N/A | N/A |
| -CH₃ | 2.2 - 2.5 (s) | 15 - 25 | N/A |
Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in correlating the aromatic protons with each other, helping to elucidate the substitution pattern on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C₉H₉FO₃. nih.gov
Expected HRMS Data for this compound (C₉H₉FO₃):
| Ion | Calculated m/z |
| [M+H]⁺ | 185.0557 |
| [M+Na]⁺ | 207.0376 |
| [M-H]⁻ | 183.0405 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a prominent fragment ion) and its subsequent fragmentation to produce a secondary mass spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (-COOH). The fragmentation of the aromatic ring can also provide information about the positions of the fluoro and methyl substituents. The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound, especially in complex mixtures. researchgate.net
Plausible Fragmentation Pathways in MS/MS:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 185 ([M+H]⁺) | 167 | H₂O |
| 185 ([M+H]⁺) | 139 | H₂O + CO |
| 185 ([M+H]⁺) | 123 | COOH + H |
| 183 ([M-H]⁻) | 139 | CO₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.
O-H Stretch: A broad absorption band is expected in the region of 3500-2500 cm⁻¹, characteristic of the carboxylic acid O-H stretching vibration, which often overlaps with the O-H stretching of the α-hydroxyl group.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is anticipated around 1700-1750 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O single bond of the alcohol and carboxylic acid would appear in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the region of 1250-1000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring will appear in the 900-690 cm⁻¹ region, and their specific positions can provide clues about the substitution pattern.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carboxylic Acid O-H | Stretch | 3500 - 2500 (broad) |
| Hydroxyl O-H | Stretch | 3400 - 3200 (broad) |
| Carbonyl C=O | Stretch | 1750 - 1700 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O | Stretch | 1300 - 1000 |
| C-F | Stretch | 1250 - 1000 |
| Aromatic C-H | Bending (out-of-plane) | 900 - 690 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores—the parts of a molecule responsible for absorbing UV or visible light. In this compound, the chromophore is the substituted benzene ring. The absorption of UV light by this aromatic ring corresponds to π → π* electronic transitions.
The exact absorption maxima (λmax) and molar absorptivity (ε) are influenced by the substituents on the phenyl ring: the fluorine atom, the methyl group, the α-hydroxyl group, and the carboxylic acid group. These groups can act as auxochromes, modifying the absorption characteristics of the benzene chromophore. Theoretical studies using Time-Dependent Density Functional Theory (TDDFT) on similar mandelic acid derivatives have shown that substitutions on the aromatic ring significantly affect the UV absorption profile. For instance, studies on nitromandelic acids show they absorb in the UVB and UVA regions. ijitee.org The UV spectrum for mandelic acid itself shows a series of peaks between 255-265 nm, which are attributed to a vibrational progression of a single π → π* transition in the aromatic ring. nih.gov
Table 1: Typical UV Absorption Data for Structurally Related Aromatic Acids
| Compound | λmax (nm) | Solvent | Comments |
|---|---|---|---|
| Mandelic Acid | ~255, 260, 265 | Not Specified | Vibrational fine structure from a single π → π* transition. nih.gov |
| Benzoic Acid | ~230, 273 | Water | Shows two distinct absorption bands. |
This table presents representative data for analogous compounds to illustrate the expected UV-Vis absorption characteristics.
Chiroptical Spectroscopy for Stereochemical Analysis
As this compound is a chiral molecule, existing as (R) and (S) enantiomers, chiroptical techniques are indispensable for its stereochemical characterization. These methods measure the differential interaction of the molecule with left and right circularly polarized light, providing information about its absolute configuration. jcsp.org.pk
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are the primary chiroptical techniques used. jcsp.org.pk
ECD Spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A plot of Δε versus wavelength yields an ECD spectrum, which shows positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are unique to a specific enantiomer and can be used to determine the absolute configuration by comparing experimental spectra with those predicted by computational methods or with spectra of known analogs. nih.govgrafiati.com The ECD spectrum is highly sensitive to molecular conformation, solvent, pH, and temperature. nih.gov
ORD Spectroscopy measures the rotation of the plane of polarized light as it passes through a chiral sample. The plot of specific rotation versus wavelength can also reveal Cotton effects and provides information that is, in principle, identical to ECD. jcsp.org.pk
For the mandelic acid family, the aromatic ring and the carboxylic acid group are the key chromophores that give rise to the chiroptical signals. nih.gov Studies on mandelic acid and its derivatives have successfully used ECD to determine their absolute configurations and to assess enantiomeric purity. nih.govjcsp.org.pk The combination of experimental ECD spectra with computational predictions from TDDFT offers a powerful tool for assigning the stereochemistry of complex chiral molecules like this compound. nih.gov
Table 2: Principles of Chiroptical Spectroscopy in Stereochemical Analysis
| Technique | Principle | Information Obtained | Application to this compound |
|---|---|---|---|
| ECD | Differential absorption of left and right circularly polarized light. jcsp.org.pk | Sign of Cotton effects, λmax of CD bands. | Determination of absolute configuration (R/S) by comparing experimental and theoretical spectra. nih.gov |
| ORD | Wavelength-dependent rotation of plane-polarized light. jcsp.org.pk | Sign and magnitude of optical rotation, shape of the ORD curve. | Confirmation of enantiomeric identity and purity. |
Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the enantiomers of this compound, allowing for the determination of both chemical purity and enantiomeric excess (e.e.).
Chiral Gas Chromatography (GC) can be used for the enantioseparation of volatile chiral compounds. For non-volatile analytes like mandelic acids, derivatization is a necessary prerequisite. The carboxylic acid and hydroxyl groups must be converted into less polar, more volatile esters or ethers. Following derivatization, the sample is passed through a GC column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. While effective, the need for derivatization can sometimes introduce complexity and potential sources of error.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and powerful method for the enantiomeric separation of mandelic acid and its derivatives. nih.gov This technique does not typically require prior derivatization of the analyte. The separation is achieved on a column packed with a chiral stationary phase (CSP). nih.gov
Several types of CSPs are effective for resolving mandelic acids, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly successful. For example, a CHIRALPAK® IC column, which is a cellulose-based CSP, has been shown to effectively separate the enantiomers of mandelic acid and several of its derivatives. nih.govacademax.com The separation mechanism relies on differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector of the stationary phase.
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. nih.gov Additives such as trifluoroacetic acid (TFA) are often included to improve peak shape and resolution for acidic compounds. nih.govnih.gov By comparing the retention times of a racemic mixture to those of a pure enantiomer standard, the enantiomeric excess of a sample can be accurately quantified. academax.com
Table 3: Representative Chiral HPLC Method for Mandelic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® IC (cellulose-based CSP) nih.gov |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) nih.gov |
| Detection | UV at ~230 nm nih.gov |
| Principle | Differential interaction of (R) and (S) enantiomers with the chiral stationary phase, leading to different retention times (t_R). nih.gov |
| Elution Order | For mandelic acid on CHIRALPAK® IC, the (R)-enantiomer has been observed to elute before the (S)-enantiomer. academax.com |
This table outlines a typical HPLC setup based on published methods for analogous compounds. nih.govacademax.com
In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational study of the chemical compound this compound. Despite the availability of advanced computational methods that are frequently applied to molecules of similar complexity, specific research detailing the quantum chemical calculations, conformational analysis, spectroscopic property predictions, reaction mechanisms, or molecular docking of this particular compound is not publicly available.
Computational chemistry is a important field for predicting molecular properties and behaviors, offering insights that complement experimental research. Techniques such as Density Functional Theory (DFT) and Ab Initio methods are standard tools for determining the three-dimensional structure and electronic properties of molecules. Conformational analysis helps in understanding the different spatial arrangements of atoms and their relative energies, which is crucial for predicting a molecule's biological activity. Furthermore, the prediction of spectroscopic data like NMR chemical shifts and vibrational frequencies is vital for compound characterization.
For many related fluoro-organic and mandelic acid derivatives, extensive theoretical studies have been published, providing valuable data on their molecular geometry, reactivity, and potential interactions with biological targets. These studies elucidate reaction pathways, predict the outcomes of chemical processes, and guide the design of new molecules with desired properties.
However, for this compound, such specific computational investigations appear to be absent from the current body of scientific literature. Consequently, detailed, data-driven discussions on the following topics, as they pertain specifically to this compound, cannot be provided:
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure: No published data on DFT or Ab Initio calculations are available.
Conformational Analysis and Energy Landscapes: The stable conformers and the energy barriers between them have not been reported.
Prediction of Spectroscopic Properties: There are no specific predicted NMR chemical shifts or vibrational frequencies in the literature.
Reaction Mechanism Elucidation and Transition State Analysis: Mechanistic studies involving this compound have not been computationally modeled.
Molecular Docking and Ligand-Target Interactions: Research-focused molecular docking studies featuring this compound are not documented.
The absence of this information highlights a niche for future research. Computational studies on this compound could provide fundamental insights into how the specific placement of the fluoro and methyl groups on the mandelic acid framework influences its chemical and physical properties. Such research would be a valuable addition to the broader understanding of substituted mandelic acids and their potential applications.
Theoretical and Computational Studies
Structure-Activity Relationship (SAR) Modeling (Computational Aspects, not biological data)
Theoretical and computational studies play a pivotal role in modern drug discovery and chemical research, offering insights into the relationship between a molecule's structure and its potential activity. For 3-Fluoro-2-methylmandelic acid, while specific and extensive public domain Structure-Activity Relationship (SAR) models are not widely documented, the computational methodologies for such an analysis are well-established. These studies are crucial for predicting the biological activity of novel compounds and for guiding the synthesis of more potent and selective analogs.
The core principle of SAR modeling is to correlate variations in the chemical structure of a series of compounds with changes in their biological activity. Computationally, this is achieved by calculating a range of molecular descriptors that quantify different aspects of a molecule's structure and properties. These descriptors can then be used to build a mathematical model that predicts the activity of new, unsynthesized compounds.
For a compound like this compound, a computational SAR study would typically involve the systematic modification of its structure and the calculation of various descriptors for each new analog. Key modifications could include altering the position and nature of substituents on the phenyl ring, changing the groups on the alpha-carbon, and modifying the carboxylic acid moiety.
The types of computational descriptors calculated in such a study would fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment. For instance, the fluorine atom at the 3-position and the methyl group at the 2-position on the phenyl ring of this compound will significantly influence the electron density distribution of the aromatic ring, which can be quantified using computational methods.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters are calculated to understand how the molecule might fit into a biological target like an enzyme's active site. The methyl group at the 2-position, being in close proximity to the chiral center, introduces a significant steric influence that can be modeled.
Hydrophobicity Descriptors: The lipophilicity of a compound, often represented by the partition coefficient (logP), is a critical factor in its pharmacokinetic and pharmacodynamic behavior. Computational models can predict the logP value based on the molecule's structure. The fluorine atom in this compound is known to increase lipophilicity.
Once these descriptors are calculated for a series of analogs of this compound, statistical methods such as multiple linear regression, partial least squares, or more advanced machine learning algorithms can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. Such a model would provide a mathematical equation that relates the descriptors to the activity, allowing for the prediction of the activity of new compounds.
For example, a hypothetical QSAR study on a series of substituted mandelic acids might reveal that a higher negative electrostatic potential on the aromatic ring and a specific range of molecular volumes are correlated with higher activity. This information would then guide chemists to synthesize new analogs with these desired properties.
While specific biological data and corresponding SAR models for this compound are not available in the public literature, the computational framework for such an investigation is robust. The insights gained from such studies are invaluable for the rational design of new molecules with potentially improved therapeutic or other useful properties.
Illustrative Data Table of Computational Descriptors for SAR Modeling
The following table provides a hypothetical example of the types of computational descriptors that would be calculated for a series of mandelic acid analogs in a SAR study. The values are for illustrative purposes to demonstrate the data that would be generated and used in a computational modeling study.
| Compound | Molecular Weight ( g/mol ) | Calculated logP | HOMO Energy (eV) | LUMO Energy (eV) | Molecular Volume (ų) |
| Mandelic acid | 152.15 | 1.15 | -6.89 | -0.45 | 135.2 |
| 2-Methylmandelic acid | 166.17 | 1.65 | -6.85 | -0.42 | 150.8 |
| 3-Fluoromandelic acid | 170.14 | 1.32 | -7.02 | -0.55 | 140.1 |
| This compound | 184.17 | 1.82 | -6.98 | -0.51 | 155.7 |
| 4-Chloromandelic acid | 186.59 | 1.86 | -7.05 | -0.60 | 148.5 |
Applications in Organic Synthesis Research
Use as a Chiral Building Block in Complex Molecule Synthesis
There is no available research demonstrating the use of 3-Fluoro-2-methylmandelic acid as a chiral synthon or starting material for the stereoselective synthesis of complex organic molecules. The chirality of the alpha-hydroxy acid group is a common feature exploited in asymmetric synthesis, yet no examples for this specific compound have been documented.
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The potential for this compound to function as a chiral auxiliary, temporarily imparting stereochemical control to a reaction, or as a ligand for a metal catalyst in asymmetric transformations has not been investigated in any published studies found.
Precursor for the Synthesis of Novel Fluorinated Organic Compounds
While the introduction of fluorine into organic molecules is a major focus of medicinal and materials chemistry, there are no documented instances of this compound being used as a precursor to create other novel fluorinated compounds. The reactivity of its functional groups (carboxylic acid, hydroxyl, and the fluorinated aromatic ring) has not been explored for further synthetic elaborations in the available literature.
Scaffold for Combinatorial Library Synthesis (in a research context)
Combinatorial chemistry often utilizes versatile molecular scaffolds to generate large libraries of related compounds for high-throughput screening. However, this compound has not been reported as a core structure for the generation of such libraries in a research context.
Intermediate in the Academic Development of New Synthetic Methodologies
The development of new synthetic methods often involves testing the scope and limitations of a reaction with a variety of substrates. There is no evidence in the scientific literature of this compound being used as a substrate or intermediate in the development of novel synthetic methodologies.
Exploration in Materials Science Research (e.g., as a monomer or additive)
The properties that might make this compound of interest in materials science, such as its potential use as a monomer for polymerization or as an additive to modify the properties of materials, have not been the subject of any published research.
Metabolic Studies in Vitro and in Silico Research
Biotransformation Pathways in Model Organisms (e.g., microbial, plant cell cultures, isolated enzymes)
The biotransformation of aromatic compounds is a well-documented phenomenon in various model organisms, including bacteria, fungi, and plant cell cultures. These systems are often employed to elucidate metabolic pathways and produce novel compounds through biocatalysis.
Microbial Biotransformation:
Microorganisms, particularly bacteria of the genus Pseudomonas, are known for their versatile catabolic pathways for aromatic compounds. The degradation of mandelic acid, the parent compound of 3-Fluoro-2-methylmandelic acid, has been extensively studied in Pseudomonas putida. nih.govdntb.gov.ua This pathway typically involves a series of enzymatic reactions commencing with the oxidation of the alpha-hydroxyl group.
A putative biotransformation pathway for this compound in a microbial system, based on the known mandelic acid pathway, could involve the following steps:
Oxidation: The initial step would likely be the oxidation of the hydroxyl group of this compound to form 3-fluoro-2-methylbenzoylformic acid, catalyzed by a mandelate (B1228975) dehydrogenase.
Decarboxylation: The resulting α-keto acid could then undergo decarboxylation to yield 3-fluoro-2-methylbenzaldehyde, a reaction mediated by an enzyme such as benzoylformate decarboxylase. nih.govdntb.gov.ua
Further Oxidation: The aldehyde would then be oxidized to 3-fluoro-2-methylbenzoic acid by a benzaldehyde (B42025) dehydrogenase. nih.govdntb.gov.ua
Ring Cleavage: Subsequent degradation would likely proceed via pathways established for fluorinated benzoic acids, potentially involving dioxygenase-mediated ring cleavage.
The presence of the fluorine and methyl substituents on the aromatic ring may influence the rate and regioselectivity of these enzymatic reactions.
Plant Cell Culture Biotransformation:
Plant cell cultures are capable of a wide array of biotransformation reactions, including hydroxylation, glycosylation, and reduction of various xenobiotics. plantcelltechnology.comresearchgate.netplantcelltechnology.comijrpb.comresearchgate.net When exposed to this compound, plant cell cultures could potentially mediate transformations such as:
Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring.
Glycosylation: Attachment of a sugar moiety to the hydroxyl or carboxyl group, a common detoxification mechanism in plants.
Reduction: Reduction of the carboxylic acid to the corresponding alcohol.
The specific products formed would depend on the plant species and the specific enzymes present in the cell culture.
Enzymatic Derivatization and Degradation Studies (in vitro)
In vitro studies using isolated enzymes are crucial for understanding the specific molecular transformations a compound can undergo. Key enzymes involved in the metabolism of mandelic acid and its analogs include mandelate racemase, mandelate dehydrogenase, and benzoylformate decarboxylase. nih.govdntb.gov.ua
The enzymatic degradation of fluorinated aromatic compounds has also been a subject of research. nih.govresearchgate.netresearchgate.netnih.gov These studies indicate that enzymatic defluorination can occur, although it is often a challenging step. The degradation of monofluorinated aromatics is known to be possible. nih.gov
An in vitro study of this compound could involve incubating the compound with purified enzymes such as:
Mandelate dehydrogenase: To confirm its oxidation to the corresponding α-keto acid.
Dioxygenases: To investigate the potential for aromatic ring cleavage.
Dehalogenases: To explore the possibility of enzymatic removal of the fluorine atom.
The following table summarizes potential enzymatic reactions and the expected products for this compound based on known enzymatic activities on analogous substrates.
| Enzyme Class | Potential Reaction | Hypothetical Product |
| Dehydrogenase | Oxidation of the α-hydroxyl group | 3-Fluoro-2-methylbenzoylformic acid |
| Decarboxylase | Removal of the carboxyl group from the α-keto acid | 3-Fluoro-2-methylbenzaldehyde |
| Dioxygenase | Aromatic ring cleavage | Ring-opened aliphatic acids |
| Dehalogenase | Removal of the fluorine atom | 2-Methyl-3-hydroxymandelic acid |
| Glucosyltransferase | Addition of a glucose moiety | This compound glucoside |
Prediction of Metabolites using Computational Tools
In the absence of experimental data, in silico or computational tools can provide valuable predictions about the potential metabolites of a compound. nih.govnih.govnews-medical.netresearchgate.netsimulations-plus.com These tools utilize various approaches, including rule-based systems that apply known biotransformation reactions and machine learning models trained on large datasets of metabolic data.
For this compound, in silico prediction software would likely identify several potential sites of metabolism:
The α-hydroxyl group: Susceptible to oxidation.
The aromatic ring: A potential site for hydroxylation.
The carboxylic acid group: A site for conjugation reactions like glucuronidation (in mammalian systems) or glycosylation (in plants).
The C-F bond: While strong, some models might predict potential for dehalogenation.
A typical output from a metabolite prediction tool might include the following hypothetical metabolites, ranked by likelihood:
| Predicted Metabolite | Type of Transformation |
| 3-Fluoro-2-methylbenzoylformic acid | Oxidation |
| 3-Fluoro-2-methylbenzaldehyde | Oxidation followed by decarboxylation |
| 3-Fluoro-2-methylbenzoic acid | Further oxidation |
| Hydroxylated-3-fluoro-2-methylmandelic acid | Aromatic hydroxylation |
| This compound glucoside | Glycosylation |
Influence of Stereochemistry on Biotransformation (in vitro)
Mandelic acid is a chiral molecule, existing as (R)- and (S)-enantiomers. The stereochemistry of mandelic acid and its derivatives can significantly influence their metabolic fate. nih.govrsc.orgnih.gov For instance, in humans, S-mandelic acid undergoes chiral inversion to R-mandelic acid. rsc.org This process is thought to involve the formation of a coenzyme A (CoA) thioester. nih.gov
Given that this compound also possesses a chiral center at the α-carbon, its stereochemistry is expected to play a critical role in its biotransformation. In vitro studies with stereochemically pure (R)- and (S)-enantiomers of this compound would be necessary to elucidate these differences.
Potential stereoselective biotransformations could include:
Enantioselective oxidation: One enantiomer may be a preferred substrate for mandelate dehydrogenase.
Stereospecific chiral inversion: Similar to mandelic acid, one enantiomer of this compound might be converted to the other.
The following table outlines a hypothetical in vitro experiment to investigate the influence of stereochemistry on the biotransformation of this compound.
| Substrate | Enzyme Preparation | Potential Outcome |
| (R)-3-Fluoro-2-methylmandelic acid | Rat liver homogenate | Formation of (S)-3-Fluoro-2-methylmandelic acid (chiral inversion) |
| (S)-3-Fluoro-2-methylmandelic acid | Rat liver homogenate | No significant chiral inversion |
| Racemic this compound | Purified mandelate dehydrogenase | Preferential depletion of one enantiomer |
Biological Activity Research Pre Clinical and in Vitro Focus
Role as a Biochemical Probe or Chemical Tool in ResearchNo data available.
Further investigation would require access to proprietary research databases or the undertaking of novel scientific studies to characterize the biological activity of 3-Fluoro-2-methylmandelic acid.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The practical application of 3-Fluoro-2-methylmandelic acid hinges on the availability of efficient and environmentally benign synthetic methods. Future research should focus on developing stereoselective syntheses that are both scalable and sustainable.
Biocatalytic Approaches: Enzymatic reactions offer high selectivity and mild reaction conditions. The use of oxidoreductases for the asymmetric reduction of a corresponding α-keto acid precursor or nitrilases for the hydrolysis of a cyanohydrin could provide direct access to enantiomerically pure this compound. One-pot multistep enzymatic cascades, which combine alcohol oxidation with subsequent carboligation, represent a green approach to chiral α-hydroxy ketones, a strategy that could be adapted for α-hydroxy acids. rsc.orgtudelft.nl
Asymmetric Catalysis: Transition-metal catalysis and organocatalysis are powerful tools for constructing chiral centers. rsc.orgrsc.org Research into catalytic asymmetric fluorination of a 2-methylmandelic acid precursor or the development of catalytic systems for the asymmetric addition of cyanide to 3-fluoro-2-methylbenzaldehyde could yield the desired product with high enantiomeric excess. acs.orgnih.gov Palladium-catalyzed C(sp³)–H alkylation of simpler α-hydroxy acids like lactic acid has been demonstrated and could serve as a blueprint for novel synthetic strategies. nih.govrsc.org
Sustainable Methodologies: Future synthetic routes should prioritize sustainability. This includes employing flow chemistry to improve safety and efficiency, using bio-derived starting materials, minimizing waste, and replacing hazardous reagents with greener alternatives. nih.gov For instance, developing catalytic decarboxylative pathways could offer a more sustainable alternative to traditional Friedel-Crafts or organometallic routes for mandelic acid derivatives. researchgate.net
| Synthetic Strategy | Potential Advantage | Key Challenge |
| Biocatalytic Reduction | High enantioselectivity, mild conditions | Enzyme discovery and optimization |
| Asymmetric Cyanohydrin Hydrolysis | Direct access to enantiopure acid | Handling of cyanide, catalyst development |
| Catalytic C-H Functionalization | High atom economy, novel disconnections | Regio- and stereoselectivity control |
| Flow Chemistry Synthesis | Improved safety, scalability, and control | Optimization of reactor conditions |
Exploration of Novel Reactivities and Derivatizations
The unique substitution pattern of this compound—a chiral hydroxyl group, a carboxylic acid, and a sterically hindered, electronically modified aromatic ring—presents opportunities to explore novel chemical transformations.
C-H Functionalization: The aromatic ring is a prime target for late-stage modification. Palladium-catalyzed ortho-C–H functionalization, directed by the carboxylic acid group, could be used to introduce a variety of substituents (e.g., aryl, iodo, acetoxy groups), rapidly diversifying the core structure. acs.org
Decarboxylative Reactions: The carboxylic acid moiety can serve as a handle for decarboxylative functionalization. Investigating radical decarboxylative fluorination could lead to the synthesis of novel gem-difluoro compounds. researchgate.netresearchgate.net
Derivatization of Functional Groups: Standard derivatization of the carboxyl and hydroxyl groups can produce a library of esters, amides, and ethers. nih.govnih.gov These derivatives are not only important for biological screening but can also serve as precursors for more complex molecules, such as chiral coordination polymers. researchgate.net The interaction of these derivatives with chiral selectors is also crucial for developing analytical separation methods. nih.gov
Application in Emerging Areas of Organic Chemistry
The chiral and fluorinated nature of this compound makes it an attractive building block for various applications.
Medicinal Chemistry and Agrochemicals: Fluorinated molecules are prevalent in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and binding affinity. researchgate.netucj.org.ua The compound and its derivatives should be explored as synthons for creating new bioactive agents.
Materials Science: Chiral molecules are increasingly used in materials science for applications in optics and electronics. Mandelic acid derivatives have been used to construct chiral metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Future work could explore the use of this compound to create novel materials with unique properties for enantioselective separations or catalysis.
Asymmetric Photocatalysis: Chiral α-hydroxy acids can act as co-adsorbents on TiO2 photocatalysts to induce asymmetry in reactions like the hydrogenation of aromatic ketones. rsc.org Investigating the potential of this compound in this context could lead to new asymmetric photocatalytic systems.
Advanced Computational Modeling for Mechanism and Properties
Computational chemistry offers powerful tools to predict properties and understand the reactivity of new molecules, guiding experimental work.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways for the synthesis and derivatization of this compound. This can help in optimizing reaction conditions and predicting stereochemical outcomes.
Property Prediction: Computational methods can predict key physicochemical properties, such as pKa, lipophilicity, and conformational preferences, which are crucial for drug design. Understanding the impact of the fluorine atom on noncovalent interactions, as has been done for other fluorinated molecules, can provide insights into its potential biological interactions. nih.gov
Predicting Adsorption and Separation Behavior: Molecular dynamics simulations can be used to model the interaction of the enantiomers with chiral stationary phases or within the pores of MOFs. ucl.ac.ukacs.org This can accelerate the development of effective separation methods and functional materials.
Investigation of Stereoisomer-Specific Research Applications
The biological and chemical effects of chiral molecules are often stereospecific. Therefore, a crucial area of research is the separation of the enantiomers of this compound and the investigation of their individual properties.
Biological Activity: It is highly probable that the (R)- and (S)-enantiomers will exhibit different biological activities. youtube.comquora.com Once separated, each enantiomer should be screened in various biological assays to identify potential stereospecific effects. This is a fundamental concept in modern drug development, where single-enantiomer drugs are preferred to avoid side effects from the inactive or harmful enantiomer. libretexts.org
Chiral Recognition: The separated enantiomers can be used as chiral probes to study stereospecific interactions in biological and chemical systems. For instance, they could be used to probe the active sites of enzymes or as chiral selectors in analytical chemistry.
Advanced Analytical Techniques: The development of methods for the rapid analysis of enantiomeric purity is essential. Techniques utilizing 19F NMR with chiral solvating agents could offer a rapid and efficient alternative to traditional chromatographic methods for this class of compounds. eurekalert.org
| Research Area | Focus | Potential Impact |
| Biological Screening | Evaluate individual enantiomers for therapeutic activity | Discovery of new single-enantiomer drugs with improved efficacy and safety |
| Chiral Probes | Use enantiomers to study stereoselective interactions | Deeper understanding of chiral recognition phenomena |
| Analytical Methods | Develop efficient methods for enantiomeric excess determination | Enabling high-throughput screening and quality control |
Design of New Chiral Auxiliaries or Catalysts Based on its Structure
Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Mandelic acid itself has been used as a chiral auxiliary. wikipedia.org The unique electronic and steric properties of this compound make it an interesting candidate for the development of a new class of chiral auxiliaries.
Asymmetric Synthesis: The compound could be attached to a prochiral substrate to direct stereoselective reactions such as alkylations or aldol additions. The fluorine and methyl groups could provide unique steric and electronic directing effects, potentially leading to high diastereoselectivity.
Development of Chiral Ligands: The carboxylic acid and hydroxyl groups provide handles for incorporation into more complex ligand frameworks for asymmetric metal catalysis.
Organocatalysis: The structural motif could be integrated into the design of new organocatalysts, where the chiral scaffold could induce asymmetry in a range of chemical transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-2-methylmandelic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of fluorinated mandelic acid derivatives typically involves Friedel-Crafts alkylation or nucleophilic substitution. For this compound, asymmetric catalysis (e.g., chiral ligands in Pd-mediated reactions) is critical to control enantiomeric purity. Reaction temperature and solvent polarity significantly impact stereoselectivity: lower temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) reduce racemization . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column) is recommended to verify enantiomeric ratios .
Q. Which analytical techniques are most effective for characterizing this compound, particularly in confirming fluorination and methylation positions?
- Methodological Answer :
- NMR : -NMR identifies fluorine substitution patterns (chemical shifts for aromatic C-F bonds: ~-110 to -125 ppm). -NMR resolves methyl group coupling in the mandelic acid backbone .
- X-ray Crystallography : Provides definitive structural confirmation, especially for steric effects introduced by the methyl group .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., unsubstituted mandelic acid) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the introduction of fluorine and methyl groups at positions 3 and 2, respectively, affect the acid dissociation constant (pKa) of mandelic acid, and what experimental approaches are suitable for measuring this?
- Methodological Answer : Fluorine’s electronegativity decreases pKa (increasing acidity), while the methyl group’s steric hindrance may reduce solvation, partially offsetting this effect. Potentiometric titration in aqueous methanol (20–50% v/v) is optimal for pKa determination. For comparison, parent mandelic acid has a pKa of ~3.4; theoretical calculations (e.g., DFT) predict a ΔpKa of -0.3–-0.5 for the 3-fluoro-2-methyl derivative . Validate experimentally using a pH-stat system with a combined glass electrode .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different in vitro models?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects.
- Solubility Limitations : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers.
- Metabolic Stability : Conduct LC-MS/MS to quantify intact compound levels over time .
- Positive Controls : Include unmodified mandelic acid to benchmark activity .
Q. What are the optimal conditions for chiral resolution of this compound enantiomers in HPLC, and how does this compare to resolution of parent mandelic acid?
- Methodological Answer : Use a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H) with a hexane:isopropanol:trifluoroacetic acid (90:10:0.1) mobile phase. The methyl group increases retention time (~14 min vs. 10 min for mandelic acid), while fluorine enhances enantioselectivity (α = 1.8 vs. 1.2 for mandelic acid). Column temperature should be maintained at 25°C to maximize resolution (R > 2.0) .
Notes for Experimental Design
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the methyl ester intermediate .
- Stability Testing : Store samples at -20°C in amber vials; degradation occurs >40°C or under UV light .
- Toxicity Screening : Follow OECD Guideline 423 for acute oral toxicity, noting fluorine’s potential bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
